molecular formula C10H12Cl3NO2 B12979043 (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride

Cat. No.: B12979043
M. Wt: 284.6 g/mol
InChI Key: QAKUMAXQJPNHSH-FJXQXJEOSA-N
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Description

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, and a propanoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and (S)-alanine.

    Nucleophilic Substitution: The 2,5-dichlorobenzyl chloride undergoes nucleophilic substitution with (S)-alanine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to amino acid metabolism or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid hydrochloride
  • (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride
  • (S)-3-Amino-2-(2,6-dichlorobenzyl)propanoic acid hydrochloride

Uniqueness

(S)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,5-dichlorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1

InChI Key

QAKUMAXQJPNHSH-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C[C@@H](CN)C(=O)O)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(CN)C(=O)O)Cl.Cl

Origin of Product

United States

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